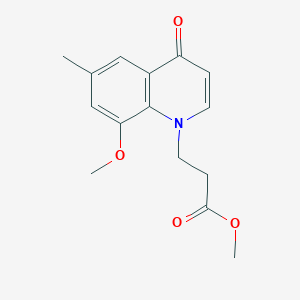

Methyl 3-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoate

CAS No.:

Cat. No.: VC15855996

Molecular Formula: C15H17NO4

Molecular Weight: 275.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H17NO4 |

|---|---|

| Molecular Weight | 275.30 g/mol |

| IUPAC Name | methyl 3-(8-methoxy-6-methyl-4-oxoquinolin-1-yl)propanoate |

| Standard InChI | InChI=1S/C15H17NO4/c1-10-8-11-12(17)4-6-16(7-5-14(18)20-3)15(11)13(9-10)19-2/h4,6,8-9H,5,7H2,1-3H3 |

| Standard InChI Key | UFODIBLNBSZVPN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C(=C1)OC)N(C=CC2=O)CCC(=O)OC |

Introduction

Methyl 3-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoate is a quinoline derivative, characterized by its unique structure featuring a methoxy group, a methyl group, and a propanoate moiety attached to a quinoline core. This compound belongs to a class of organic molecules known for their diverse biological activities and applications in pharmaceutical research.

Synthesis and Chemical Reactions

The synthesis of Methyl 3-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoate typically involves multi-step organic reactions. Although specific synthesis pathways are not detailed in the available literature, quinoline derivatives are often synthesized through reactions involving the formation of the quinoline ring followed by functionalization with the desired substituents.

Biological Activities and Potential Applications

Quinoline derivatives, including Methyl 3-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoate, have been studied for their potential biological activities. These compounds exhibit a range of pharmacological effects, including antimicrobial and anticancer properties. The specific biological activities of Methyl 3-(8-methoxy-6-methyl-4-oxoquinolin-1(4H)-yl)propanoate require further investigation to elucidate its mechanisms of action.

| Potential Biological Activity | Description |

|---|---|

| Antimicrobial Activity | Potential against bacterial strains |

| Anticancer Activity | Inhibition of pathways involved in cancer progression |

| Enzyme Inhibition | Interaction with various enzymes implicated in disease processes |

Interaction Studies and Mechanisms

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume